molecular formula C22H27N3O3 B7015578 N-ethyl-N-methyl-3-[[(2S,4R)-4-phenyloxolan-2-yl]methylcarbamoylamino]benzamide

N-ethyl-N-methyl-3-[[(2S,4R)-4-phenyloxolan-2-yl]methylcarbamoylamino]benzamide

Cat. No.: B7015578
M. Wt: 381.5 g/mol
InChI Key: QHEGOHFARHFILJ-ICSRJNTNSA-N
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Description

N-ethyl-N-methyl-3-[[(2S,4R)-4-phenyloxolan-2-yl]methylcarbamoylamino]benzamide is a complex organic compound with a unique structure that includes an oxolane ring and a benzamide group

Properties

IUPAC Name

N-ethyl-N-methyl-3-[[(2S,4R)-4-phenyloxolan-2-yl]methylcarbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-3-25(2)21(26)17-10-7-11-19(12-17)24-22(27)23-14-20-13-18(15-28-20)16-8-5-4-6-9-16/h4-12,18,20H,3,13-15H2,1-2H3,(H2,23,24,27)/t18-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEGOHFARHFILJ-ICSRJNTNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=CC(=CC=C1)NC(=O)NCC2CC(CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)C(=O)C1=CC(=CC=C1)NC(=O)NC[C@@H]2C[C@@H](CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-methyl-3-[[(2S,4R)-4-phenyloxolan-2-yl]methylcarbamoylamino]benzamide typically involves multiple steps, starting with the preparation of the oxolane ring and the benzamide group separately. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include ethylating agents, methylating agents, and carbamoylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-methyl-3-[[(2S,4R)-4-phenyloxolan-2-yl]methylcarbamoylamino]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and electrophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and the use of catalysts to enhance the reaction rate and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions can result in various substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-ethyl-N-methyl-3-[[(2S,4R)-4-phenyloxolan-2-yl]methylcarbamoylamino]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-N-methyl-3-[[(2S,4R)-4-phenyloxolan-2-yl]methylcarbamoylamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

N-ethyl-N-methyl-3-[[(2S,4R)-4-phenyloxolan-2-yl]methylcarbamoylamino]benzamide can be compared with other similar compounds, such as:

    N-ethyl-N-methylbenzamide: This compound lacks the oxolane ring and has different chemical properties and applications.

    N-methyl-3-[[(2S,4R)-4-phenyloxolan-2-yl]methylcarbamoylamino]benzamide: This compound lacks the ethyl group and may have different biological activities and reactivity.

    N-ethyl-3-[[(2S,4R)-4-phenyloxolan-2-yl]methylcarbamoylamino]benzamide: This compound lacks the methyl group and may exhibit different chemical and biological properties.

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